Potency Profile of 6,7-dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine vs. Other 4-Anilinoquinazolines
6,7-dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine demonstrates low potency, with a reported IC50 of 28 µM [1]. In stark contrast, clinically relevant 4-anilinoquinazoline EGFR inhibitors like gefitinib and erlotinib exhibit IC50 values in the sub-micromolar range (e.g., 0.25-17.2 µM for gefitinib) [2], while the research tool PD153035, a direct structural analog with a 3-bromo substituent instead of a 3-nitro group, has an IC50 of just 25 pM .
| Evidence Dimension | Inhibitory Potency (IC50) against EGFR or other kinases |
|---|---|
| Target Compound Data | 28 ± 3 µM (against unspecified target) |
| Comparator Or Baseline | Gefitinib (0.25-17.2 µM), PD153035 (25 pM / 0.029 nM) |
| Quantified Difference | Target compound is ~1,120-fold less potent than PD153035 and at least ~9-fold less potent than the weakest gefitinib measurement. |
| Conditions | Various in vitro kinase assays (cross-study comparison) |
Why This Matters
This profound difference in potency precludes its use as a lead EGFR inhibitor but defines its role as a useful negative control or a tool to map the structural determinants of potency in SAR studies.
- [1] Southan, C. Hypothesis annotation on PubMed Commons. Comment on PMID: 27754406. 2017 Sep 23. View Source
- [2] Schmitz, S. U., et al. Inhibition of epidermal growth factor receptor improves antitumor efficacy in melanoma. *Melanoma Research*, 2015. View Source
